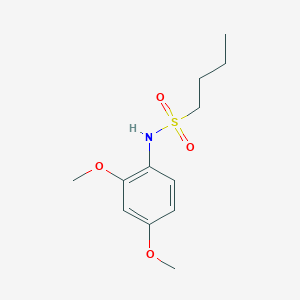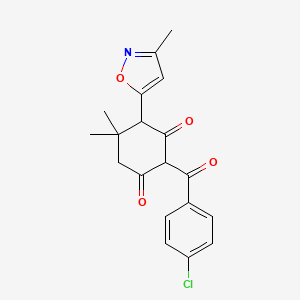
N-(2,4-dimethoxyphenyl)-1-butanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-1-butanesulfonamide (DBS) is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that has been found to possess a range of interesting biochemical and physiological effects. DBS has been studied extensively in the laboratory, and its mechanism of action has been elucidated. In
Mecanismo De Acción
N-(2,4-dimethoxyphenyl)-1-butanesulfonamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This prevents the enzyme from converting carbon dioxide to bicarbonate, which is an important process in the regulation of pH in the body. N-(2,4-dimethoxyphenyl)-1-butanesulfonamide has also been shown to inhibit the activity of other enzymes, including human leukocyte elastase and bacterial β-lactamase.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-1-butanesulfonamide has been found to have a range of interesting biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-tumor properties, and it has been used in the treatment of glaucoma. N-(2,4-dimethoxyphenyl)-1-butanesulfonamide has also been shown to inhibit the growth of certain bacteria, including Helicobacter pylori, which is a common cause of stomach ulcers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,4-dimethoxyphenyl)-1-butanesulfonamide in lab experiments is its specificity. It has been shown to selectively inhibit the activity of carbonic anhydrase and other enzymes, making it a useful tool for studying their function. However, one of the limitations of using N-(2,4-dimethoxyphenyl)-1-butanesulfonamide is that it can be toxic to cells at high concentrations, which can limit its usefulness in some experiments.
Direcciones Futuras
There are many future directions for research on N-(2,4-dimethoxyphenyl)-1-butanesulfonamide. One area of interest is the development of new synthetic methods for N-(2,4-dimethoxyphenyl)-1-butanesulfonamide and its derivatives. Another area of interest is the study of the physiological effects of N-(2,4-dimethoxyphenyl)-1-butanesulfonamide in vivo, including its potential as a therapeutic agent for the treatment of various diseases. Additionally, the use of N-(2,4-dimethoxyphenyl)-1-butanesulfonamide as a tool for the study of protein function and enzyme activity is an area of active research.
Métodos De Síntesis
N-(2,4-dimethoxyphenyl)-1-butanesulfonamide can be synthesized by reacting 2,4-dimethoxybenzenesulfonyl chloride with 1-butylamine in the presence of a base such as triethylamine. The reaction yields N-(2,4-dimethoxyphenyl)-1-butanesulfonamide as a white solid with a melting point of 84-85°C. The purity of the compound can be confirmed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-1-butanesulfonamide has been used extensively in scientific research as a tool to study the function of various biological molecules. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. N-(2,4-dimethoxyphenyl)-1-butanesulfonamide has also been used as a ligand in the synthesis of metal complexes for use in catalysis and as a fluorescent probe for the detection of proteins.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S/c1-4-5-8-18(14,15)13-11-7-6-10(16-2)9-12(11)17-3/h6-7,9,13H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTKWBSMLXCEQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one](/img/structure/B5398258.png)

![1-methyl-1'-[(5-methyl-1H-indazol-3-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5398268.png)
![N-methyl-3-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5398286.png)
![methyl 2-chloro-5-{5-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-2-furyl}benzoate](/img/structure/B5398291.png)
![5-bromo-1-[3-(trifluoromethyl)benzoyl]indoline](/img/structure/B5398298.png)

![6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid](/img/structure/B5398311.png)
![4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5398316.png)
![1'-(4-aminopyrimidin-2-yl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5398329.png)
![benzyl 4-{[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]amino}butanoate](/img/structure/B5398336.png)
![4-benzyl-3-ethyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5398338.png)
![6-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}-5-phenyl-4(3H)-pyrimidinone](/img/structure/B5398342.png)
![N-(4-methoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5398349.png)